REACTION_SMILES
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[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[CH3:1][c:2]1[s:3][cH:4][c:5]([CH3:8])[c:6]1[Br:7].[CH3:20][N:21]([CH:22]=[O:23])[CH3:24].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH2:25]>>[CH3:1][c:2]1[s:3][cH:4][c:5]([CH3:8])[c:6]1[CH:22]=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc(C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1csc(C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |